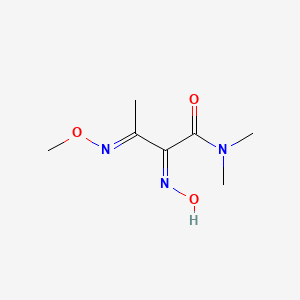
2,6-Bis(methylsulfanyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(methylsulfanyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of two methylsulfanyl groups attached to the 2nd and 6th positions of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . The methylsulfanyl groups can be introduced through nucleophilic substitution reactions using appropriate thiol reagents.
Industrial Production Methods
Industrial production of 2,6-Bis(methylsulfanyl)quinoline may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and reduce reaction times. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .
化学反応の分析
Types of Reactions
2,6-Bis(methylsulfanyl)quinoline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to tetrahydroquinoline derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, and acylated quinoline derivatives.
科学的研究の応用
2,6-Bis(methylsulfanyl)quinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,6-Bis(methylsulfanyl)quinoline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to intercalate into DNA, disrupting replication and transcription processes . In cancer research, it may inhibit key enzymes involved in cell proliferation and survival .
類似化合物との比較
2,6-Bis(methylsulfanyl)quinoline can be compared with other quinoline derivatives such as:
Quinine: An antimalarial agent with a different substitution pattern on the quinoline ring.
Chloroquine: Another antimalarial compound with distinct chemical properties.
Mefloquine: Known for its antimalarial and anti-inflammatory activities.
These compounds share the quinoline scaffold but differ in their functional groups and biological activities, highlighting the unique properties of this compound.
特性
CAS番号 |
54002-20-9 |
|---|---|
分子式 |
C11H11NS2 |
分子量 |
221.3 g/mol |
IUPAC名 |
2,6-bis(methylsulfanyl)quinoline |
InChI |
InChI=1S/C11H11NS2/c1-13-9-4-5-10-8(7-9)3-6-11(12-10)14-2/h3-7H,1-2H3 |
InChIキー |
SNPUKKQYEMRFIW-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC2=C(C=C1)N=C(C=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


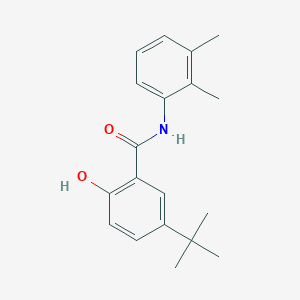
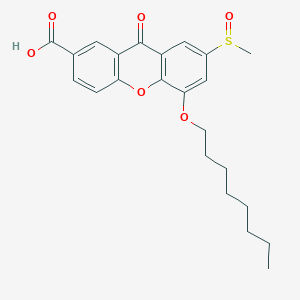
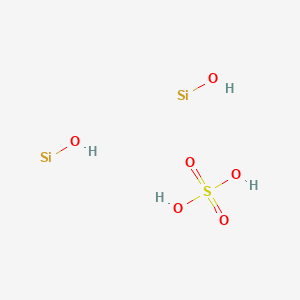
![[1,1'-Biphenyl]-4-yl (hexyloxy)acetate](/img/structure/B14630676.png)

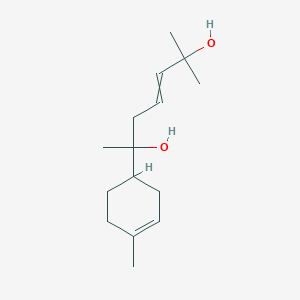


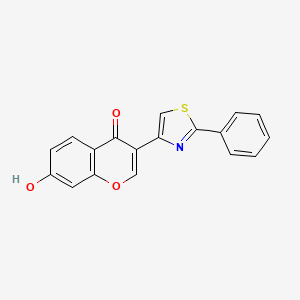
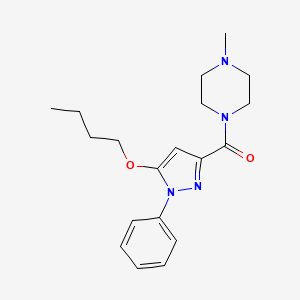
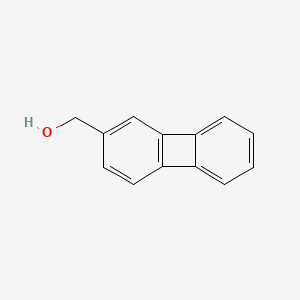
![1-{6-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one](/img/structure/B14630705.png)
